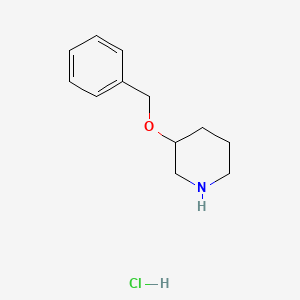

3-(Benzyloxy)piperidine hydrochloride

Description

BenchChem offers high-quality 3-(Benzyloxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenylmethoxypiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12;/h1-3,5-6,12-13H,4,7-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNCCBWLSWYFKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: Leveraging Human iPSC-Derived Neural Models for Neurological Drug Discovery

Abstract

The development of effective therapeutics for neurological disorders has been historically hindered by the reliance on preclinical models that poorly recapitulate human disease. The advent of induced pluripotent stem cell (iPSC) technology marks a paradigm shift, offering an unprecedented platform for creating physiologically relevant human neural models in vitro. By reprogramming somatic cells from patients with neurological diseases, we can generate a virtually unlimited supply of neurons and glia that carry the unique genetic makeup of the individual. These "disease-in-a-dish" models are transforming drug discovery by enabling robust disease modeling, scalable high-throughput screening, and predictive neurotoxicity testing. This guide provides a comprehensive overview of the methodologies, applications, and inherent challenges of using iPSC-derived neural cultures, complete with detailed protocols for researchers, scientists, and drug development professionals.

The Challenge: Bridging the Translational Gap in Neurology

The immense complexity of the human brain and the inaccessibility of its tissues for research have created a significant translational gap in neurological drug development. Traditional preclinical models, such as immortalized cell lines and animal models, often fail to capture the nuanced pathophysiology of human neurological conditions, leading to high attrition rates for drug candidates in clinical trials.[1] Patient-derived iPSCs offer a powerful solution by providing a human-based model system that can be used for mechanistic studies, drug screening, and the identification of patient-specific responses to therapeutics.[2][3][4]

The iPSC Solution: A Workflow for Human-Relevant Discovery

The core advantage of iPSC technology lies in its ability to generate patient-specific neural cells. This allows for the investigation of disease mechanisms in the context of an individual's genetic background, a critical factor for both familial and sporadic forms of neurological disorders.[5] The overall workflow provides a powerful, human-centric approach to developing new medicines.

Caption: iPSC Drug Discovery Workflow.

Core Applications in Neurological Drug Development

High-Fidelity Disease Modeling

iPSC-derived neural models can recapitulate key pathological features of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[2] For instance, iPSC-derived motor neurons from ALS patients have been used to demonstrate the efficacy of potential therapeutics in rescuing cells from apoptosis.[2] These models are invaluable for dissecting disease mechanisms and identifying novel therapeutic targets.

High-Throughput Screening (HTS)

The ability to generate large, reproducible batches of patient-derived neurons makes iPSC technology highly amenable to HTS campaigns.[1][6] These screens can be designed to identify compounds that reverse a specific disease phenotype, such as mitochondrial dysfunction or abnormal protein aggregation.[7] The scalability of iPSC production allows for the screening of vast compound libraries, significantly accelerating the initial stages of drug discovery.[1]

Predictive Neurotoxicity Testing

A significant cause of late-stage drug failure is unforeseen neurotoxicity. iPSC-derived neurons and astrocytes provide a human-relevant system for assessing the potential neurotoxic effects of drug candidates early in the development pipeline.[8] Standardized cytotoxicity assays, such as the MTT assay, can be employed to quantify the impact of compounds on neural cell viability.[8][9]

Key Protocols and Methodologies

Protocol: Directed Differentiation of iPSCs into Cortical Neurons

This protocol outlines a robust method for generating cortical neural stem cells (NSCs) and subsequent differentiation into post-mitotic cortical neurons, adapted from established dual-SMAD inhibition techniques.[10]

Rationale: The use of dual-SMAD inhibitors (e.g., Noggin and SB431542) combined with a Wnt inhibitor effectively mimics the signaling environment of early embryonic neural induction, guiding the pluripotent cells towards a cortical neural fate.

Timeline:

| Day | Action | Media | Key Observations |

|---|---|---|---|

| -1 | Plate iPSCs for induction | Complete E8 | Colonies should be 70-80% confluent. |

| 0 | Switch to Neural Induction Media | NIM | Start of differentiation. |

| 1-9 | Daily media change | NIM | Gradual change in colony morphology. |

| 10 | Passage cells | NMM | Cells now have NSC identity. Rosettes visible. |

| 11-13 | Media change every other day | NMM | Expansion of NSC population. |

| 14 | Cryopreserve or terminally differentiate | NMM + 10% DMSO | NSCs ready for downstream applications. |

Self-Validation/Quality Control:

-

NSC Stage: Confirm NSC identity via immunocytochemistry for PAX6 and FOXG1 markers. The absence of the pluripotency marker OCT4 is critical.[10]

-

Neuronal Stage: After terminal differentiation, validate neuronal identity with markers such as MAP2 and Beta-III Tubulin (Tuj1).[7]

Protocol: High-Content Neurotoxicity Assay

This protocol describes a multiplexed, image-based assay to assess compound effects on neuronal morphology and viability.

Rationale: Changes in neurite outgrowth and cell survival are sensitive indicators of neurotoxicity. High-content imaging allows for the simultaneous quantification of multiple parameters, providing a detailed neurotoxicological profile.

Step-by-Step Methodology:

-

Cell Plating: Plate iPSC-derived neurons in 96- or 384-well imaging plates at a density suitable for morphological analysis (low-density) or network activity (high-density).[11] Allow cells to mature for at least 7-10 days.

-

Compound Treatment: Prepare a serial dilution of test compounds. A set of 5-6 compounds with known activity levels should be included as controls.[11] Add compounds to the wells and incubate for a predetermined period (e.g., 24, 48, 72 hours).

-

Staining: Fix the cells and stain with fluorescent markers.

-

Viability: Use a live/dead stain (e.g., Calcein-AM/Ethidium Homodimer-1).

-

Morphology: Stain for a neuronal marker like Beta-III Tubulin to visualize neurites.

-

Nuclei: Use a nuclear counterstain like DAPI.

-

-

Imaging: Acquire images using an automated high-content screening microscope.

-

Image Analysis: Use image analysis software to segment neurons and quantify parameters such as:

-

Neuron count (viability).

-

Total neurite length per neuron.

-

Number of neurite branches.

-

Cell body area.

-

Self-Validation/Quality Control:

-

Calculate the Z'-factor for the assay using positive and negative controls to ensure robustness and suitability for screening.

-

Results should be consistent across multiple batches of differentiated neurons.[11]

Overcoming the Challenges

Despite their immense potential, iPSC-based models present several challenges that must be addressed to ensure their reliable application in drug discovery.

Caption: Challenges and Solutions in iPSC Modeling.

One of the primary hurdles is the inherent variability between different iPSC lines, which can be mitigated by using multiple, well-characterized lines and isogenic controls.[12] Another significant issue is that iPSC-derived neurons often exhibit an immature, fetal-like phenotype, which may not be fully representative of late-onset neurological diseases.[13][14] Strategies to overcome this include long-term culturing, the use of 3D organoid models, and the application of stressors to induce aging-related phenotypes.[12][15]

Future Directions: Towards Precision Medicine

The integration of iPSC technology with other cutting-edge tools like CRISPR gene editing, single-cell sequencing, and machine learning is poised to further revolutionize neurological drug discovery.[16] These advancements will enable the creation of more sophisticated and predictive disease models, facilitate the stratification of patient populations for clinical trials, and ultimately pave the way for the development of personalized therapies for neurological disorders.[2]

References

-

iPSCs: A Preclinical Drug Research Tool for Neurological Disorders. (n.d.). MDPI. Retrieved from [Link]

-

Induced pluripotent stem cells for neural drug discovery. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

iPSC-based CNS Drug Testing & Neurotoxicity Screening Service. (n.d.). Applied StemCell. Retrieved from [Link]

-

Characterization of human iPSC-derived neurons by transcriptomics and proteomics for drug discovery. (2021, March 18). YouTube. Retrieved from [Link]

-

Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

iPSCs & Neurological Disorders. (n.d.). Perelman School of Medicine at the University of Pennsylvania. Retrieved from [Link]

-

Drug Discovery and Development for Neurodegenerative Diseases Using Induced Pluripotent Stem Cells. (2025, October 3). ResearchGate. Retrieved from [Link]

-

Phenotypic Screening with Primary and Human iPSC-derived Neurons. (2025, December 1). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

-

Advancing Neuroinflammation Research with iPSC Derived Microglia and Automated Assays for Drug Discovery. (2025, June 11). YouTube. Retrieved from [Link]

-

Opportunities and challenges for the use of induced pluripotent stem cells in modelling neurodegenerative disease. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

High throughput phenotypic assay for compounds that influence mitochondrial health using iPSC derived human neurons. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Comparative Neurotoxicity Screening in Human iPSC-derived Neural Stem Cells, Neurons and Astrocytes. (n.d.). PubMed Central. Retrieved from [Link]

-

Key Challenges in Clinical iPSC Applications: How REPROCELL Helps You Succeed. (2025, May 12). REPROCELL. Retrieved from [Link]

-

Advancing Drug Discovery for Neurological Disorders Using iPSC-Derived Neural Organoids. (n.d.). MDPI. Retrieved from [Link]

-

High-Throughput Screens. (n.d.). BrainXell. Retrieved from [Link]

-

Is the Time Right for In Vitro Neurotoxicity Testing Using Human iPSC-Derived Neurons? (n.d.). Axion BioSystems. Retrieved from [Link]

-

Differentiation of human induced pluripotent stem cells into cortical neural stem cells. (n.d.). Frontiers. Retrieved from [Link]

-

Functional and Mechanistic Neurotoxicity Profiling Using Human iPSC-Derived Neural 3D Cultures. (n.d.). Oxford Academic. Retrieved from [Link]

-

Using stem cell-derived neurons in drug screening for neurological diseases. (n.d.). UCL Discovery. Retrieved from [Link]

-

Present and future challenges of induced pluripotent stem cells. (2015, October 19). Semantic Scholar. Retrieved from [Link]

-

The iPSC Clinical Landscape: A Bright Future Ahead. (2023, June 21). Alacrita Consulting. Retrieved from [Link]

-

Advances and Current Challenges Associated with the Use of Human Induced Pluripotent Stem Cells in Modeling Neurodegenerative Disease. (2018, October 9). Karger Publishers. Retrieved from [Link]

Sources

- 1. brainxell.com [brainxell.com]

- 2. mdpi.com [mdpi.com]

- 3. Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iPSCs & Neurological Disorders | Ming Lab | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]

- 5. Induced pluripotent stem cells for neural drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High throughput phenotypic assay for compounds that influence mitochondrial health using iPSC derived human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. appliedstemcell.com [appliedstemcell.com]

- 9. Comparative Neurotoxicity Screening in Human iPSC-derived Neural Stem Cells, Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Differentiation of human induced pluripotent stem cells into cortical neural stem cells [frontiersin.org]

- 11. Phenotypic Screening with Primary and Human iPSC-derived Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Opportunities and challenges for the use of induced pluripotent stem cells in modelling neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reprocell.com [reprocell.com]

- 14. karger.com [karger.com]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. mdpi.com [mdpi.com]

Synthetic Routes to 3-(Substituted Benzyl)piperidines: An Application Note and Protocol Guide

Introduction

The 3-(substituted benzyl)piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence in pharmaceuticals stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties, including improved metabolic stability, oral bioavailability, and target-binding affinity. Derivatives of this scaffold have demonstrated a wide range of therapeutic activities, including acting as N-methyl-D-aspartate (NMDA) receptor antagonists, dopamine receptor antagonists, and fungicides.[1] The development of efficient and scalable synthetic routes to access these valuable building blocks is therefore of paramount importance to researchers in drug discovery and development.

This comprehensive guide provides an in-depth overview of the most effective synthetic strategies for the preparation of 3-(substituted benzyl)piperidines. We will delve into the mechanistic underpinnings of each approach, offer detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate method for a given research objective.

Strategic Approaches to the Synthesis of 3-(Substituted Benzyl)piperidines

The synthesis of 3-(substituted benzyl)piperidines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by factors such as the availability of starting materials, the desired substitution pattern on the benzyl ring, stereochemical considerations, and the scalability of the reaction.

Strategy 1: Reduction of Substituted Pyridine Precursors

A common and direct approach involves the reduction of a pre-functionalized pyridine ring. This strategy is attractive due to the commercial availability of a wide variety of substituted pyridines.

Catalytic hydrogenation is a robust and widely used method for the reduction of the pyridine ring. This reaction is typically carried out at elevated pressures and temperatures in the presence of a heterogeneous catalyst.

Mechanism: The reaction proceeds via the adsorption of the pyridine ring onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms. The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

Catalysts and Conditions:

-

Palladium on Carbon (Pd/C): A versatile and commonly used catalyst.[1]

-

Platinum on Carbon (Pt/C): Often more active than Pd/C and can be used under milder conditions.

-

Rhodium on Carbon (Rh/C): Particularly effective for the hydrogenation of substituted pyridines and can offer high stereoselectivity.[2]

Causality of Experimental Choices: The selection of the catalyst is critical. For instance, rhodium catalysts have been shown to be more effective for the synthesis of 3-substituted piperidines with partially fluorinated groups, operating under milder conditions and in significantly less time.[2] However, the potential for hydrodefluorination as an undesirable side reaction must be considered.[2] The choice of solvent can also impact the reaction rate and selectivity. Protic solvents like ethanol and methanol are commonly employed.

Protocol 1: General Procedure for the Catalytic Hydrogenation of a 3-Benzylpyridine Derivative

Caption: Workflow for Catalytic Hydrogenation.

-

Reaction Setup: In a suitable high-pressure autoclave, dissolve the 3-benzylpyridine derivative (1.0 eq) in a suitable solvent such as ethanol (10-20 mL/g of substrate).

-

Catalyst Addition: Carefully add the chosen catalyst (e.g., 5-10 mol% of Rh/C or Pd/C) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (typically 5-10 atm) and heat to the appropriate temperature (60-120 °C).[3]

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

Work-up: After cooling to room temperature, carefully vent the autoclave and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to afford the crude 3-benzylpiperidine derivative.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain the desired product.

An alternative to the direct hydrogenation of pyridines is the reduction of the corresponding N-substituted pyridinium salts. This method can sometimes proceed under milder conditions.

Mechanism: The pyridinium salt is first formed by the reaction of the pyridine with an activating agent, such as benzyl chloroformate or benzyl chloride.[4][5] The resulting pyridinium ion is more susceptible to reduction by hydride reagents like sodium borohydride (NaBH4).

Protocol 2: Synthesis of N-Benzyl-3-hydroxypiperidine via Reduction of a Pyridinium Salt

Caption: Synthesis of N-Benzyl-3-hydroxypiperidine.

This protocol is adapted from a patented procedure.[5]

Part A: Formation of 1-benzyl-3-hydroxy pyridinium chloride

-

Reaction Setup: To a solution of 3-hydroxypyridine (100 g) in toluene (500 ml) at 25-30 °C, heat the mixture to 75-80 °C with stirring.[5]

-

Addition of Benzyl Chloride: Gradually add benzyl chloride (162 ml) over a period of 3-4 hours.[5]

-

Reaction and Isolation: After the addition is complete, continue stirring the reaction mass for 2-3 hours at 75-80 °C.[5] Gradually cool the mixture to 25-30 °C and stir for an additional 1-2 hours.[5]

-

Filtration: Filter the resulting solid and wash it with toluene (100 ml).[5] Dry the solid under vacuum at 60-65 °C for 4-5 hours to obtain 1-benzyl-3-hydroxy pyridinium chloride.[5]

Part B: Reduction to 1-benzyl-3-hydroxypiperidine

-

Reaction Setup: In a suitable reaction vessel, dissolve the 1-benzyl-3-hydroxy pyridinium chloride obtained in Part A in an alcoholic solvent such as isopropanol.

-

Addition of Reducing Agent: To this solution, add sodium borohydride (approximately 2 moles with respect to the pyridinium salt) portion-wise, maintaining the temperature at 25-30 °C.[5]

-

Reaction: Stir the reaction mixture for 10-12 hours at room temperature.[5]

-

Work-up: Upon completion of the reaction, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzyl-3-hydroxypiperidine.[5]

Strategy 2: Grignard Reaction and One-Pot Deoxygenation/Reduction

A versatile and efficient method for the synthesis of a series of 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and heteroaromatic ring saturation.[1]

Mechanism: The Grignard reagent adds to the aldehyde functionality of pyridine-3-carboxaldehyde to form a secondary alcohol intermediate. This intermediate then undergoes a palladium-catalyzed deoxygenation and subsequent reduction of the pyridine ring in a single pot.

Advantages: This one-pot procedure is highly efficient, avoiding the isolation of intermediates and thereby saving time and resources. It also allows for the facile introduction of a wide variety of substituents on the benzyl ring through the corresponding Grignard reagent.

Protocol 3: One-Pot Synthesis of 3-(Substituted Benzyl)piperidines

Caption: One-Pot Grignard and Reduction Synthesis.

This protocol is based on the work of Ágai et al.[1]

-

Grignard Reaction: To a solution of pyridine-3-carboxaldehyde in anhydrous THF at 0 °C, add a solution of the substituted phenylmagnesium bromide (prepared from the corresponding substituted bromobenzene and magnesium turnings) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, and wash the combined organic layers with brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude alcohol intermediate.

-

One-Pot Deoxygenation and Reduction: Dissolve the crude alcohol in a mixture of methanol and acetic acid. Add a catalytic amount of Pd/C (10 wt%).

-

Hydrogenation: Transfer the mixture to a high-pressure autoclave and hydrogenate at elevated pressure and temperature until hydrogen uptake ceases.

-

Work-up and Purification: After cooling and venting, filter the reaction mixture to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography to afford the desired 3-(substituted benzyl)piperidine.[1]

Strategy 3: Enantioselective Synthesis

For applications in drug development, the synthesis of enantiomerically pure 3-(substituted benzyl)piperidines is often required. Recent advances have focused on the development of asymmetric methodologies to achieve this.

A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate.[6][7] This method provides access to enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines.[7]

Mechanism: This reaction involves the enantioselective carbometalation of a dihydropyridine intermediate, catalyzed by a chiral rhodium complex. The use of a chiral ligand is crucial for inducing asymmetry.

Advantages: This approach offers high yields and excellent enantioselectivity for a wide range of substrates.[7]

Comparative Analysis of Synthetic Routes

| Synthetic Strategy | Advantages | Disadvantages | Typical Yields | Scalability |

| Catalytic Hydrogenation | Robust, well-established, good for simple substrates. | Requires high pressure and temperature, may have selectivity issues with sensitive functional groups. | 60-95% | Good to excellent |

| Reduction of Pyridinium Salts | Milder conditions than direct hydrogenation, avoids high-pressure equipment. | Requires an additional step for salt formation, use of hydride reagents can be hazardous. | 50-85% | Moderate to good |

| Grignard and One-Pot Reduction | Highly efficient, one-pot procedure, wide substrate scope for benzyl substituents.[1] | Grignard reagents are sensitive to moisture and air, may not be suitable for all functional groups. | 70-90% | Good |

| Asymmetric Reductive Heck Reaction | Provides access to enantioenriched products with high enantioselectivity.[7] | Multi-step process, requires expensive chiral ligands and catalysts. | 60-80% | Moderate |

Conclusion

The synthesis of 3-(substituted benzyl)piperidines is a well-explored area of organic chemistry, with several robust and efficient methods available to researchers. The choice of synthetic strategy should be carefully considered based on the specific requirements of the target molecule, including the desired substitution pattern, stereochemistry, and the scale of the synthesis. The protocols and comparative analysis provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of this important class of compounds, facilitating the advancement of drug discovery and development programs.

References

-

Ágai, B., Nádor, A., Proszonyák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(37), 7019-7021. [Link]

-

Studies on the reaction of 3-cyanopyridine with grignard reagents. (n.d.). CNKI. [Link]

- A kind of synthetic method of n-benzyl-3-hydroxypiperidine. (2020, March 31).

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6433. [Link]

- Preparation method for 1-benzyl-3-piperidone hydrochloride. (2016, June 1).

-

Comins, D. L., & Dehghani, A. (1992). Novel reduction of 3-hydroxypyridine and its use in the enantioselective synthesis of (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine. Chemical Communications, (1), 1838-1840. [Link]

- Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (2019, August 29).

-

Synthesis of Piperidines using Organometallic Chemistry. (n.d.). White Rose eTheses Online. [Link]

-

Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. (2016, May 27). Quick Company. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). MDPI. [Link]

-

Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015, February 6). RSC Publishing. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]

- 4. Novel reduction of 3-hydroxypyridine and its use in the enantioselective synthesis of (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]

- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies in Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for the application of Structure-Activity Relationship (SAR) studies in the iterative process of drug discovery and lead optimization.

Introduction: The Foundational Role of SAR in Medicinal Chemistry

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug discovery, providing a systematic framework for understanding how the chemical structure of a molecule influences its biological activity.[1][2] At its core, SAR is an iterative process of designing, synthesizing, and testing a series of structurally related compounds to elucidate the key molecular features responsible for a desired pharmacological effect.[3][4] This understanding is paramount for transforming a preliminary "hit" compound into a viable "lead" candidate with optimized potency, selectivity, and pharmacokinetic properties.[5][6]

The fundamental principle of SAR is that the biological activity of a drug is a direct function of its chemical structure.[7] By making systematic modifications to a molecule and observing the resulting changes in its interaction with a biological target, medicinal chemists can build a comprehensive picture of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity.[8] This knowledge-driven approach accelerates the drug discovery process, enabling the rational design of more effective and safer medicines.[1][9]

This application note will delve into the strategic design of SAR studies, provide detailed protocols for key experimental techniques used to generate SAR data, and offer insights into the interpretation and application of these data in lead optimization.

Designing a Strategic SAR Study: An Iterative Approach

A successful SAR study is not a linear process but rather a cyclical workflow involving design, synthesis, and testing, with each cycle informing the next. The goal is to systematically probe the chemical space around a hit compound to identify modifications that enhance desired properties while mitigating undesirable ones.

Key Parameters to Investigate in an SAR Study:

-

Potency: The concentration of a compound required to elicit a specific biological response (e.g., IC50, EC50).

-

Selectivity: The compound's ability to interact with the intended target over other related or unrelated targets, which is crucial for minimizing off-target effects.

-

Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion properties of a compound, which determine its bioavailability and half-life in the body.[5]

-

Toxicity: The potential for a compound to cause adverse effects.[9]

Common Strategies for Structural Modification in SAR Studies:

-

Homologation: Systematically increasing the length of an alkyl chain to probe for optimal hydrophobic interactions.

-

Ring Variation: Modifying the size or type of a ring system to alter conformation and explore different binding modes.

-

Functional Group Modification: Introducing, removing, or altering functional groups (e.g., hydrogen bond donors/acceptors, charged groups) to enhance interactions with the target.[10]

-

Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties but may improve the compound's overall profile.[11][12] For example, a carboxylic acid might be replaced with a tetrazole to maintain acidity but improve metabolic stability.[13]

The iterative nature of this process is best visualized as a cycle:

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Experimental Protocols for Generating SAR Data

The quality of SAR data is critically dependent on the robustness and reproducibility of the biological assays used. This section provides detailed protocols for common in vitro assays employed in SAR studies.

Protocol: In Vitro Enzyme Inhibition Assay for IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target enzyme.

Principle: The activity of an enzyme is measured in the presence of varying concentrations of an inhibitor to determine the concentration at which the inhibitor reduces enzyme activity by 50%.[14]

Materials:

-

Target enzyme

-

Enzyme substrate

-

Assay buffer (optimized for pH and salt concentration for the specific enzyme)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Microplate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).[14] The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent effects.

-

-

Assay Setup:

-

Add a small volume of each compound dilution to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the enzyme solution to all wells except the negative control.

-

Incubate the plate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature to allow the compound to bind to the enzyme.

-

-

Initiation of Reaction and Detection:

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately place the plate in the microplate reader and measure the signal at regular intervals (kinetic assay) or after a fixed time point (endpoint assay). The choice depends on the nature of the assay and the stability of the product.

-

-

Data Analysis:

-

For each compound concentration, calculate the percentage of enzyme inhibition relative to the positive control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, CDD Vault) to determine the IC50 value.[15]

-

Protocol: Cell-Based Reporter Gene Assay

This protocol describes a general method for assessing the functional activity of compounds that modulate a specific signaling pathway using a reporter gene.

Principle: Cells are engineered to express a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest. The activity of the compound is determined by measuring the expression of the reporter gene.[1][8]

Materials:

-

Reporter cell line

-

Cell culture medium and supplements

-

Test compounds dissolved in a suitable solvent

-

96-well cell culture plates

-

Reagents for cell lysis and detection of the reporter gene product (e.g., luciferase substrate)

-

Luminometer or appropriate plate reader

Procedure:

-

Cell Seeding:

-

Culture the reporter cell line to the appropriate confluency.

-

Harvest the cells and seed them into a 96-well plate at a predetermined density.[2]

-

Incubate the plate overnight to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.[1] Include appropriate controls (vehicle control, positive control agonist/antagonist).

-

-

Incubation:

-

Incubate the plate for a period sufficient to allow for changes in gene expression (typically 6-24 hours).[1]

-

-

Cell Lysis and Signal Detection:

-

Data Analysis:

-

Normalize the signal to a control (e.g., vehicle-treated cells).

-

Plot the normalized signal against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Biophysical Techniques for SAR: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

For a more in-depth understanding of the binding thermodynamics and kinetics that underpin SAR, biophysical techniques like ITC and SPR are invaluable.

-

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding of a compound to its target, providing information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[16][17][18] This thermodynamic profile can reveal the driving forces behind the interaction and guide rational drug design.

-

Surface Plasmon Resonance (SPR): A label-free optical technique that monitors the binding of an analyte (compound) to a ligand (target) immobilized on a sensor surface in real-time.[16][19] SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (Kd) can be calculated. This kinetic information is crucial for understanding the residence time of a drug on its target.

Workflow for Biophysical Characterization in SAR:

Caption: Workflow for integrating biophysical techniques into SAR studies.

Data Analysis and Interpretation in SAR

The culmination of an SAR study is the careful analysis and interpretation of the collected data to extract meaningful relationships between chemical structure and biological activity.

SAR Data Table

A well-structured SAR table is essential for visualizing the impact of structural modifications.

Table 1: Example SAR Data for a Fictional Kinase Inhibitor Series

| Compound ID | R1-Group | R2-Group | Kinase IC50 (nM) | Cell Proliferation IC50 (µM) |

| Lead-1 | H | H | 150 | 10.5 |

| Analog-1.1 | F | H | 75 | 5.2 |

| Analog-1.2 | Cl | H | 50 | 3.8 |

| Analog-1.3 | OMe | H | 200 | 15.1 |

| Analog-2.1 | Cl | Me | 45 | 3.5 |

| Analog-2.2 | Cl | Et | 80 | 6.7 |

| Analog-2.3 | Cl | c-Pr | 30 | 2.1 |

Interpretation of the SAR Data:

-

R1-Group: The introduction of small, electron-withdrawing halogens (F, Cl) at the R1 position improves both kinase and cellular potency compared to the unsubstituted lead compound (Lead-1). The bulkier and electron-donating methoxy group (OMe) is detrimental to activity. This suggests a preference for a small, electronegative substituent in this pocket.

-

R2-Group: With the optimal chloro substituent at R1, modifications at R2 were explored. A small alkyl group (Me) is well-tolerated. Increasing the size to ethyl (Et) slightly reduces activity. The cyclopropyl (c-Pr) group provides a significant boost in potency, indicating a favorable interaction with a specific hydrophobic pocket.

Quantitative Structure-Activity Relationship (QSAR)

As SAR data accumulates, it can be used to build Quantitative Structure-Activity Relationship (QSAR) models. QSAR attempts to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity.[20][21]

General QSAR Workflow:

-

Data Collection: A dataset of compounds with known biological activities is compiled.[4]

-

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.[4]

-

Model Building: Statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) are used to build a model that correlates the descriptors with the biological activity.[4][22]

-

Model Validation: The predictive power of the model is rigorously tested using internal and external validation sets.[4]

A validated QSAR model can then be used to predict the activity of virtual or newly designed compounds, helping to prioritize synthetic efforts.[23]

Caption: A simplified workflow for building a QSAR model.

Conclusion

Structure-Activity Relationship studies are an indispensable component of the drug discovery and development process. By systematically exploring the interplay between chemical structure and biological function, SAR provides the crucial insights needed to guide the optimization of lead compounds. The integration of robust in vitro and biophysical assays with computational modeling approaches empowers medicinal chemists to make more informed decisions, ultimately accelerating the journey from an initial hit to a promising drug candidate.

References

-

INDIGO Biosciences. (2023, March 8). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Non-Preincubation Protocol [Video]. YouTube. Retrieved from [Link]

-

INDIGO Biosciences. (2023, April 12). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Preincubation Protocol [Video]. YouTube. Retrieved from [Link]

-

AZoLifeSciences. (2021, February 1). Exploring the Structure-Activity Relationship (SAR) of Drugs. Retrieved from [Link]

-

Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

-

Collaborative Drug Discovery. (2025, April 8). R-group Decomposition. CDD Support. Retrieved from [Link]

-

Chem Help ASAP. (2023, November 28). structural changes & SAR for lead optimization [Video]. YouTube. Retrieved from [Link]

-

Patsnap. (2025, May 21). What is the structure-activity relationship SAR in drug design? Patsnap Synapse. Retrieved from [Link]

-

Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

-

NASA. (n.d.). SAR Image Interpretation. NASA Earthdata. Retrieved from [Link]

-

Drug Design. (n.d.). Case Studies in SAR Analyses. Retrieved from [Link]

-

MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]

-

Optibrium. (n.d.). Machine Learning 101: How to train your first QSAR model. Retrieved from [Link]

-

Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PubMed Central. Retrieved from [Link]

-

Patsnap. (2025, May 21). What is the role of pharmacophore in drug design? Patsnap Synapse. Retrieved from [Link]

-

MDPI. (n.d.). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Retrieved from [Link]

-

Medium. (2023, June 28). Decoding Synthetic Aperture Radar (SAR) remote sensing: SAR Series Part 1:Getting started. Retrieved from [Link]

-

TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

-

SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

-

RDKit. (2023, January 9). R-Group Decomposition Tutorial. GitHub Pages. Retrieved from [Link]

-

Creative BioMart. (2025, November 7). Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors. Retrieved from [Link]

-

Molsoft L.L.C. (n.d.). ICM User's Guide: R-Group Decomposition. Retrieved from [Link]

-

ACS Publications. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Retrieved from [Link]

-

NASA. (2020, July 10). Part 1- Introduction to Synthetic Aperture Radar (SAR) Data [Video]. YouTube. Retrieved from [Link]

-

Drug Discovery Today. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

-

Oncodesign Services. (n.d.). Structure Activity Relationship (SAR) Analysis. Retrieved from [Link]

-

International Journal of Advanced Academic Research. (2018). Review On: Quantitative Structure Activity Relationship (Qsar) Modeling. Retrieved from [Link]

-

OECD. (2020, April). Building a QSAR model. Retrieved from [Link]

-

Analytical Biochemistry. (2012). Designing isothermal titration calorimetry experiments for the study of 1:1 binding: problems with the "standard protocol". Retrieved from [Link]

-

National University of Singapore. (n.d.). Interpreting SAR Images. CRISP. Retrieved from [Link]

-

Computational Chemistry Glossary. (n.d.). QSAR (Quantitative Structure-Activity Relationship). Retrieved from [Link]

-

MDPI. (n.d.). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Retrieved from [Link]

-

Optibrium. (n.d.). Worked Example: - R-group Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). General Steps of Developing QSAR Models. [Diagram]. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

-

RSC Publishing. (2021, August 6). Ligand-based pharmacophore modeling and molecular dynamic simulation approaches to identify putative MMP-9 inhibitors. Retrieved from [Link]

-

The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. Penn State. Retrieved from [Link]

-

Springer. (n.d.). Surface Plasmon Resonance. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]

Sources

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. neovarsity.org [neovarsity.org]

- 5. Structure-based molecular modeling in SAR analysis and lead optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. R-group Decomposition User's Guide - Documentation [docs.chemaxon.com:443]

- 7. tainstruments.com [tainstruments.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 18. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 22. optibrium.com [optibrium.com]

- 23. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Acetylcholinesterase Inhibitors from 3-(Benzyloxy)piperidine Hydrochloride

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(benzyloxy)piperidine hydrochloride as a key starting material for the synthesis of potent acetylcholinesterase (AChE) inhibitors. This document outlines the strategic importance of the piperidine scaffold, detailed synthetic protocols, characterization methods, and the underlying scientific principles guiding the experimental design.

Introduction: The Strategic Importance of the Piperidine Moiety in AChE Inhibition

Acetylcholinesterase (AChE) inhibitors are at the forefront of therapeutic strategies for neurodegenerative diseases such as Alzheimer's disease, where they act to increase the levels of the neurotransmitter acetylcholine in the brain.[1] The piperidine ring is a privileged scaffold in the design of AChE inhibitors due to its ability to interact with key residues within the enzyme's active site.[2] The tertiary amine of the piperidine ring, when protonated, can form a crucial cation-π interaction with the aromatic side chain of tryptophan (Trp86) in the catalytic active site (CAS) of AChE.[3] This interaction anchors the inhibitor within the active site gorge, facilitating the inhibition of acetylcholine hydrolysis.

3-(Benzyloxy)piperidine hydrochloride serves as a versatile precursor for a variety of AChE inhibitors. The benzyl group acts as a protecting group for the hydroxyl functionality, which, once deprotected, can be further functionalized to introduce a carbamate moiety. Carbamate-based inhibitors, such as rivastigmine, are known to form a transient covalent bond with the serine residue in the AChE active site, leading to prolonged inhibition.[4]

This guide will focus on a two-step synthetic sequence starting from 3-(benzyloxy)piperidine hydrochloride to yield a model carbamate-based AChE inhibitor. The protocols provided are designed to be self-validating, with detailed explanations of the rationale behind each step and comprehensive characterization data.

Synthetic Strategy Overview

The synthesis of the target AChE inhibitor from 3-(benzyloxy)piperidine hydrochloride proceeds through a two-step sequence:

-

Deprotection: Removal of the benzyl protecting group from the 3-hydroxyl position of the piperidine ring via catalytic transfer hydrogenation.

-

Carbamoylation: Reaction of the resulting 3-hydroxypiperidine with a suitable carbamoyl chloride to introduce the carbamate functional group.

Caption: Overall synthetic workflow from the starting material to the final AChE inhibitor.

Part 1: Deprotection of 3-(Benzyloxy)piperidine Hydrochloride

Scientific Rationale:

The first critical step is the cleavage of the benzyl ether to unmask the hydroxyl group. Catalytic transfer hydrogenation is a preferred method for this transformation as it avoids the use of high-pressure hydrogen gas, making it a safer and more accessible laboratory procedure.[5] In this protocol, ammonium formate serves as the in situ hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst.[6] The reaction proceeds under mild conditions and typically affords high yields of the debenzylated product.

Experimental Protocol: Synthesis of 3-Hydroxypiperidine

Materials:

-

3-(Benzyloxy)piperidine hydrochloride

-

10% Palladium on carbon (Pd/C)

-

Anhydrous ammonium formate

-

Methanol (anhydrous)

-

Celite®

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(benzyloxy)piperidine hydrochloride (1.0 eq).

-

Dissolve the starting material in methanol (10 mL per gram of starting material).

-

Carefully add 10% Pd/C (10% by weight of the starting material) to the solution.

-

In a single portion, add anhydrous ammonium formate (5.0 eq) to the reaction mixture under a nitrogen atmosphere.

-

Stir the reaction mixture at reflux temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of dichloromethane:methanol, 9:1). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

To the residue, add deionized water and basify with a saturated sodium bicarbonate solution to a pH of 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxypiperidine as a crude product.

-

The crude product can be purified by distillation or column chromatography if necessary.

Characterization of 3-Hydroxypiperidine:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 3.80-3.70 (m, 1H), 3.10-2.95 (m, 1H), 2.85-2.70 (m, 2H), 2.60-2.45 (m, 1H), 1.90-1.75 (m, 2H), 1.70-1.50 (m, 2H).[7]

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 67.0, 54.5, 46.0, 32.5, 22.0.[8]

-

Mass Spectrometry (EI): m/z (%) 101 (M+), 84, 57.[9]

-

IR (neat): ν (cm⁻¹) 3350 (O-H stretch), 2930 (C-H stretch).

| Parameter | Expected Value |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

Part 2: Carbamoylation of 3-Hydroxypiperidine

Scientific Rationale:

The introduction of the carbamate moiety is achieved through the reaction of the newly formed hydroxyl group with a carbamoyl chloride. This reaction is a nucleophilic acyl substitution where the oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the carbamoyl chloride.[10] A base, such as triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction. The choice of the N-substituents on the carbamoyl chloride is a key determinant of the final inhibitor's potency and selectivity. For this protocol, we will use N,N-diethylcarbamoyl chloride as a representative reagent.

Experimental Protocol: Synthesis of 3-Piperidinyl N,N-diethylcarbamate

Materials:

-

3-Hydroxypiperidine

-

N,N-Diethylcarbamoyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (15 mL per gram of 3-hydroxypiperidine).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add N,N-diethylcarbamoyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate:hexanes, 1:1).

-

Upon completion, quench the reaction by adding deionized water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the target compound.

Characterization of 3-Piperidinyl N,N-diethylcarbamate:

-

¹H NMR (Predicted): We would expect to see signals for the piperidine ring protons, with the proton at the 3-position shifted downfield due to the carbamate ester. Signals for the two ethyl groups on the carbamate nitrogen will also be present (a quartet for the CH₂ and a triplet for the CH₃).

-

¹³C NMR (Predicted): The spectrum should show a signal for the carbamate carbonyl carbon around 155 ppm, in addition to the signals for the piperidine ring carbons and the ethyl groups.

-

Mass Spectrometry (ESI): Expected [M+H]⁺ peak. Fragmentation patterns would likely involve cleavage of the carbamate ester bond and fragmentation of the piperidine ring.[4]

-

IR (neat): A strong absorption band characteristic of the carbamate carbonyl (C=O) stretch is expected in the region of 1700-1680 cm⁻¹.[11]

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| Appearance | Colorless to pale yellow oil |

In Vitro Evaluation of AChE Inhibitory Activity

Scientific Rationale:

The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring AChE activity.[12] The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity, and the inhibitory potential of a compound is determined by its ability to reduce this rate.

Protocol: Ellman's Assay for AChE Inhibition

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (synthesized inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.

-

In a 96-well plate, add 25 µL of the test inhibitor at various concentrations.

-

Add 50 µL of AChE solution and incubate for 15 minutes at 37 °C.

-

Add 125 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Principle of the Ellman's assay for measuring AChE activity and inhibition.

Safety and Handling

3-(Benzyloxy)piperidine Hydrochloride:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Carbamoyl Chlorides:

-

Carbamoyl chlorides are toxic and corrosive.[13] Handle with extreme caution in a certified fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[14]

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

General Precautions:

-

All reactions should be carried out by trained personnel in a well-equipped laboratory.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

-

Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

3-(Benzyloxy)piperidine hydrochloride is a valuable and versatile starting material for the synthesis of a diverse range of potential AChE inhibitors. The protocols outlined in these application notes provide a robust and scientifically sound methodology for the preparation and evaluation of a model carbamate-based inhibitor. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can effectively utilize this precursor in the discovery and development of novel therapeutics for neurodegenerative diseases.

References

-

PubChem. (n.d.). 3-Hydroxypiperidine. National Center for Biotechnology Information. [Link]

-

PubMed. (2019). Synthesis, Characterization and Cholinesterase Inhibition Studies of New Arylidene Aminothiazolylethanone Derivatives. National Library of Medicine. [Link]

-

NIST. (n.d.). tert-Butyl carbamate. National Institute of Standards and Technology. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium.... [Link]

-

Plymouth Electronic Archive and Research Library. (2024). Synthesis and characterisation of an acetylcholinesterase inhibitor. [Link]

-

PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. National Library of Medicine. [Link]

-

PubMed Central. (2018). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. National Library of Medicine. [Link]

-

PubMed. (1999). Clinical benefits of a new piperidine-class AChE inhibitor. National Library of Medicine. [Link]

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. [Link]

-

ACS Publications. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. [Link]

-

PubMed. (1993). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. National Library of Medicine. [Link]

-

National Institutes of Health. (n.d.). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. [Link]

-

PubMed Central. (2022). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. National Library of Medicine. [Link]

-

NJ.gov. (n.d.). Common Name: DIETHYLCARBAMOYL CHLORIDE HAZARD SUMMARY. [Link]

-

MDPI. (2018). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. [Link]

-

PubMed Central. (2011). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. National Library of Medicine. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

-

ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral.... [Link]

-

Loba Chemie. (2018). DIETHYL CARBAMYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

-

ACS Publications. (2015). Acetylcholinesterase Inhibitors: Structure Based Design, Synthesis, Pharmacophore Modeling, and Virtual Screening. [Link]

-

ResearchGate. (n.d.). a One-pot three-component route for synthesis of dithiocarbamates 1.... [Link]

-

The Royal Society of Chemistry. (2019). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

-

ResearchGate. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. [Link]

-

Safety Data Sheet. (2024). SAFETY DATA SHEET. [Link]

-

Rhodium.ws. (n.d.). CTH Removal of N-Benzyl Groups. [Link]

-

National Institutes of Health. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 3. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. 3-Hydroxypiperidine(6859-99-0) 1H NMR [m.chemicalbook.com]

- 8. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 9. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. lobachemie.com [lobachemie.com]

- 14. nj.gov [nj.gov]

Troubleshooting & Optimization

Technical Support Center: Navigating the Scale-Up of 3-(Benzyloxy)piperidine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 3-(Benzyloxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the scale-up of this important chemical intermediate. Our goal is to equip you with the expertise and practical insights needed to transition this synthesis from the laboratory bench to larger-scale production efficiently and safely.

The synthesis of 3-(Benzyloxy)piperidine hydrochloride, while conceptually straightforward, presents a unique set of challenges when moving to a larger scale. Issues that are manageable at the gram scale can become significant obstacles at the kilogram scale, impacting yield, purity, and process safety. This guide is structured to help you anticipate and resolve these challenges.

Troubleshooting Guide: From Bench to Plant

This section addresses specific, common problems encountered during the scale-up of 3-(Benzyloxy)piperidine hydrochloride synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Poor or Inconsistent Yields Upon Scale-Up

Q: We successfully synthesized 3-(Benzyloxy)piperidine hydrochloride with an 85% yield at the 50g scale, but upon scaling to 5kg, our yield dropped to 60%. What could be the cause?

A: A drop in yield upon scale-up is a frequent challenge and can often be attributed to a combination of factors related to mass and heat transfer.

Potential Causes & Solutions:

-

Inefficient Mixing:

-

Causality: At larger volumes, achieving homogeneous mixing is more difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

-

Solution: Evaluate the geometry of your reactor and the type of agitator. A simple magnetic stir bar is insufficient for a multi-kilogram scale. Mechanical overhead stirrers with appropriate impeller designs (e.g., pitched-blade turbine or anchor) are necessary to ensure proper agitation. Consider performing a mixing study to ensure the entire reaction volume is well-mixed.

-

-

Inadequate Temperature Control:

-

Causality: The N-benzylation of 3-hydroxypiperidine is an exothermic reaction. As the scale increases, the surface-area-to-volume ratio of the reactor decreases, making it harder to dissipate heat. Uncontrolled temperature increases can lead to the formation of impurities and degradation of the product.

-

Solution: Implement a robust temperature control system. This may involve using a jacketed reactor with a circulating temperature control unit. For highly exothermic reactions, controlled, slow addition of the benzylating agent is crucial. Consider a reaction calorimetry study to understand the thermal profile of your reaction and set appropriate safety limits.

-

-

Sub-optimal Reagent Addition:

-

Causality: Adding reagents too quickly at a larger scale can lead to localized high concentrations, promoting side reactions such as the formation of dibenzylated byproducts.

-

Solution: Develop a controlled addition protocol. Use a programmable pump to add the benzyl halide at a steady, pre-determined rate. This, combined with efficient mixing, will help maintain a consistent reaction profile.

-

| Parameter | Lab Scale (50g) | Pilot Scale (5kg) | Recommended Action for Scale-Up |

| Mixing | Magnetic Stirrer | Mechanical Agitator | Optimize impeller type and speed. |

| Temp. Control | Oil Bath | Jacketed Reactor | Monitor internal temperature closely. |

| Reagent Addition | Manual Pipetting | Metering Pump | Control addition rate to manage exotherm. |

Issue 2: Product Crystallization and Isolation Challenges

Q: During the final crystallization of 3-(Benzyloxy)piperidine hydrochloride from an ethanol/ether solvent system, we observed the formation of an oil before crystallization, leading to poor crystal quality and difficult filtration. Why is this happening?

A: "Oiling out" is a common crystallization problem, especially with hydrochloride salts, and is often related to supersaturation, solvent choice, and cooling rates.

Potential Causes & Solutions:

-

Rapid Supersaturation:

-

Causality: Adding the anti-solvent (e.g., diethyl ether) too quickly or rapidly cooling the solution can generate a level of supersaturation that favors the formation of a liquid phase (the oil) over a crystalline solid.

-

Solution: Control the rate of anti-solvent addition and the cooling profile. A slower, linear cooling profile is generally preferred. Seeding the solution with a small amount of pre-existing crystals at the appropriate temperature can also promote controlled crystallization and prevent oiling out.

-

-

Solvent System Issues:

-

Causality: The chosen solvent/anti-solvent system may not be optimal for the scale of operation. The solubility of the hydrochloride salt is highly dependent on the solvent composition and temperature.

-

Solution: Re-evaluate your crystallization solvent system. Consider alternative anti-solvents or a ternary solvent system. A solubility study can help in designing a more robust crystallization process. The goal is to maintain the solution in a metastable zone where crystal growth is favored over nucleation. For piperidine hydrochloride salts, crystallization from ethanol/diethyl ether with a small amount of HCl can improve crystal formation[1].

-

-

Presence of Impurities:

-

Causality: Impurities can act as crystal growth inhibitors or promote oiling out.

-

Solution: Ensure the purity of the material going into the crystallization step is high. An extra wash or a carbon treatment of the solution before crystallization may be necessary to remove critical impurities.

-

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 3-(Benzyloxy)piperidine hydrochloride?

A1: The primary safety concerns are:

-

Thermal Runaway: The N-benzylation reaction is exothermic. A failure in temperature control at a large scale could lead to a thermal runaway. A thorough understanding of the reaction's thermal profile via calorimetry is essential.

-

Use of Benzyl Halides: Benzyl chloride and benzyl bromide are lachrymators and potential carcinogens. Operations at scale require a well-ventilated area and appropriate personal protective equipment (PPE). Consider using a closed system for reagent transfer.

-

Flammable Solvents: The use of solvents like toluene, ethanol, and diethyl ether presents a fire hazard. Ensure all equipment is properly grounded and that the reaction is carried out in an appropriately rated area.

Q2: How does the choice of base impact the reaction at scale?

A2: The choice of base is critical. Inorganic bases like potassium carbonate or sodium bicarbonate are often preferred at scale due to their low cost and ease of removal (filtration)[2]. However, their solubility can be an issue, potentially leading to a heterogeneous reaction mixture that requires efficient stirring to ensure complete reaction[3]. Organic bases like triethylamine are soluble but can be more difficult to remove during workup. The choice will depend on the overall process and purification strategy.

Q3: What are the common impurities to watch for, and how can they be controlled?

A3: Common impurities include:

-

Starting Materials: Unreacted 3-hydroxypiperidine and benzyl halide.

-

Over-alkylation Products: N,N-dibenzyl-3-hydroxypiperidinium salt.

-

O-alkylation Products: 1-benzyl-3-(benzyloxy)piperidine.

-

Degradation Products: From excessive heat or reaction time.

Impurity profiling using techniques like HPLC-MS is crucial for identifying and quantifying these impurities[4][5][6][7]. Control strategies include:

-

Stoichiometry Control: Using a slight excess of the piperidine starting material can minimize residual benzyl halide.

-

Controlled Addition and Temperature: As discussed in the troubleshooting section, this is key to minimizing side reactions.

-

Purification: The final product's purity can be improved through recrystallization. In some cases, a pH adjustment and extraction workup may be necessary to remove basic or acidic impurities before crystallization.

Q4: Can you provide a general workflow for the scale-up process?

A4: A general workflow can be visualized as follows:

Caption: A typical workflow for scaling up a chemical synthesis.

Experimental Protocol: N-Benzylation of 3-Hydroxypiperidine

This protocol is a representative example and should be adapted and optimized based on your specific equipment and safety procedures.

Materials:

-

3-Hydroxypiperidine

-

Benzyl Chloride

-

Potassium Carbonate (anhydrous, powdered)

-

Toluene

-

Hydrochloric Acid (in isopropanol or ether)

-

Ethanol

-

Diethyl Ether

Procedure:

-

Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet, charge 3-hydroxypiperidine (1.0 eq), potassium carbonate (1.5 eq), and toluene (10 volumes).

-

Inerting: Purge the reactor with nitrogen.

-

Heating: Heat the stirred suspension to 80-90 °C.

-

Benzyl Chloride Addition: Slowly add benzyl chloride (1.05 eq) to the suspension over 2-3 hours, maintaining the internal temperature below 100 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the consumption of 3-hydroxypiperidine is complete (typically 4-6 hours).

-

Cooling and Filtration: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with toluene.

-

Work-up: Combine the filtrate and washes. Wash with water to remove any remaining salts.

-